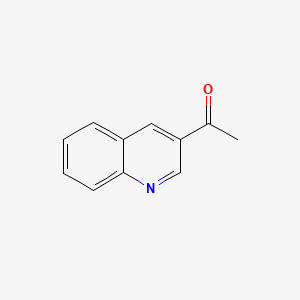

3-Acetylquinoline

描述

属性

IUPAC Name |

1-quinolin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZYRGLKJCRGST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416028 | |

| Record name | 1-(quinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33021-53-3 | |

| Record name | 1-(quinolin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(quinolin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Acetylquinoline: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus, a fused bicyclic heterocycle of benzene and pyridine, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] Among the myriad of functionalized quinolines, 3-acetylquinoline emerges as a particularly versatile and powerful building block. The presence of a reactive acetyl group at the C3-position, electronically influenced by the quinoline ring, provides a synthetic handle for a diverse range of chemical transformations, enabling the construction of complex molecular architectures and novel therapeutic agents.

This technical guide, intended for researchers and professionals in organic synthesis and drug development, provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound. We will delve into the causality behind experimental choices, present field-proven protocols, and explore the mechanistic underpinnings of key transformations, all grounded in authoritative scientific literature.

I. Strategic Synthesis of the this compound Core

The construction of the this compound framework can be achieved through several established synthetic methodologies. The choice of a particular route is often dictated by the desired substitution pattern on the quinoline ring and the availability of starting materials.

The Gould-Jacobs Reaction: A Classic Approach to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, providing access to 4-hydroxyquinoline derivatives that can be further elaborated.[6][7] The reaction sequence commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[6]

Mechanism of the Gould-Jacobs Reaction

The reaction proceeds through an initial nucleophilic substitution of the aniline on the electron-deficient double bond of the malonic ester derivative, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. A subsequent high-temperature, 6-electron electrocyclization reaction leads to the formation of the quinoline ring system.[6]

Caption: Mechanism of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.

Experimental Protocol: Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

This protocol outlines the synthesis of a substituted 3-acetylquinolin-4(1H)-one, demonstrating the application of the Gould-Jacobs reaction followed by C3-acetylation.[8]

Step 1 & 2: Synthesis of 6-bromoquinolin-4(1H)-one via Gould-Jacobs Reaction [8]

-

Materials: 4-bromoaniline, Diethyl (ethoxymethylene)malonate, Diphenyl ether, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).

-

Procedure:

-

Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol generated during the reaction is removed by distillation.

-

Cyclization: The resulting intermediate adduct is added portion-wise to preheated diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.

-

Isolation of the Ester: After cooling, the reaction mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.

-

Hydrolysis and Decarboxylation: The crude ester is refluxed in a 10-20% aqueous solution of sodium hydroxide until hydrolysis is complete. The solution is then cooled and acidified with hydrochloric acid to precipitate 6-bromoquinolin-4(1H)-one. The product is collected by filtration, washed with water, and dried.

-

Step 3: C3-Acetylation of 6-bromoquinolin-4(1H)-one [8]

-

Materials: 6-bromoquinolin-4(1H)-one, Acetic anhydride, Polyphosphoric acid (PPA).

-

Procedure:

-

A mixture of 6-bromoquinolin-4(1H)-one (1 equivalent), acetic anhydride (2-3 equivalents), and polyphosphoric acid is heated at 120-140 °C for 2-4 hours.

-

The reaction mixture is cooled and poured onto crushed ice with vigorous stirring.

-

The precipitated solid, 3-acetyl-6-bromoquinolin-4(1H)-one, is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

-

The Friedländer Annulation: A Versatile Condensation Strategy

The Friedländer synthesis is a powerful and straightforward method for constructing quinoline rings through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][10]

Mechanism of the Friedländer Annulation

The reaction can proceed through two primary mechanistic pathways. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. iipseries.org [iipseries.org]

- 8. benchchem.com [benchchem.com]

- 9. Friedlaender Synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Acetylquinoline

This guide provides a comprehensive analysis of the spectroscopic data for 3-Acetylquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. The content herein is structured to provide not only the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Introduction to this compound

This compound, with the chemical formula C₁₁H₉NO, is a derivative of quinoline, a bicyclic aromatic heterocycle.[2] The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4][5] The introduction of an acetyl group at the 3-position significantly influences the electronic properties and reactivity of the quinoline ring, making it a versatile synthon for the development of novel compounds.[3] Understanding the spectroscopic signature of this compound is fundamental for its identification, characterization, and the quality control of its derivatives in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy of this compound

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.9 - 9.1 | d | ~2.0 |

| H-4 | ~8.2 - 8.4 | d | ~2.0 |

| H-5 | ~8.1 - 8.3 | d | ~8.5 |

| H-8 | ~7.9 - 8.1 | d | ~8.5 |

| H-6 | ~7.7 - 7.9 | t | ~7.5 |

| H-7 | ~7.5 - 7.7 | t | ~7.5 |

| -COCH₃ | ~2.7 - 2.9 | s | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹H NMR Spectrum:

The protons on the quinoline ring are expected to appear in the aromatic region (δ 7.5-9.1 ppm). The H-2 and H-4 protons, being adjacent to the nitrogen atom and the acetyl group respectively, are anticipated to be the most deshielded and appear at the downfield end of the spectrum. The protons of the benzene ring (H-5, H-6, H-7, and H-8) will exhibit characteristic splitting patterns (doublets and triplets) due to ortho and meta couplings. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region (δ ~2.7-2.9 ppm).

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon chemical shifts are sensitive to the electronic environment of each carbon atom. A ¹³C NMR spectrum for 1-(quinolin-3-yl)ethanone is available from SpectraBase.[2]

¹³C NMR Spectral Data for this compound:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~197.0 |

| C-2 | ~152.0 |

| C-4 | ~135.0 |

| C-3 | ~134.0 |

| C-8a | ~147.0 |

| C-4a | ~128.0 |

| C-5 | ~129.5 |

| C-6 | ~128.5 |

| C-7 | ~129.0 |

| C-8 | ~127.5 |

| -COCH₃ | ~26.0 |

Source: SpectraBase[2]

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the acetyl group is the most deshielded carbon and appears at the lowest field (~197.0 ppm). The carbons of the quinoline ring appear in the aromatic region (δ 127.5-152.0 ppm). The carbons directly attached to the nitrogen atom (C-2 and C-8a) are significantly deshielded. The methyl carbon of the acetyl group is the most shielded carbon and appears at the highest field (~26.0 ppm).

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of quinoline derivatives is crucial for accurate structural analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube to a final volume of approximately 0.6 mL.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including the spectral width, number of scans, and relaxation delay.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum, typically with proton decoupling.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process and reference the spectrum in a similar manner to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features. An FTIR spectrum for this compound is available on SpectraBase.

Key IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretching (aromatic) |

| ~1690 | Strong | C=O stretching (acetyl group) |

| ~1600, 1570, 1480 | Medium-Strong | C=C and C=N stretching (quinoline ring) |

| ~1360 | Medium | C-H bending (methyl group) |

| ~800-750 | Strong | C-H out-of-plane bending (aromatic) |

Source: Predicted based on general IR correlation tables and data for similar compounds.[6]

Interpretation of the IR Spectrum:

The most prominent peak in the IR spectrum of this compound is the strong absorption band around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the acetyl group. The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoline ring give rise to a series of bands in the 1600-1480 cm⁻¹ region. The bending vibration of the methyl group in the acetyl moiety is observed around 1360 cm⁻¹. Finally, the strong absorptions in the 800-750 cm⁻¹ range are due to the out-of-plane C-H bending vibrations of the aromatic protons.

Experimental Protocol for IR Spectroscopy

The following protocol outlines the steps for obtaining an IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.

-

-

Instrument Setup:

-

Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

-

Label the significant peaks for interpretation.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum of this compound

While a specific mass spectrum for this compound was not found in the searched literature, we can predict its fragmentation pattern based on the principles of mass spectrometry and the known fragmentation of quinoline derivatives.[7]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 171, corresponding to the molecular weight of this compound (C₁₁H₉NO).

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (-•CH₃): A prominent fragment ion is expected at m/z = 156, resulting from the cleavage of the C-C bond between the carbonyl group and the methyl group.

-

Loss of ketene (-CH₂=C=O): A fragment at m/z = 129 could be formed by the loss of a neutral ketene molecule.

-

Loss of carbon monoxide (-CO): A fragment at m/z = 143 is possible due to the loss of a CO molecule from the molecular ion.

-

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining an electron ionization (EI) mass spectrum of an organic compound.

Step-by-Step Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the this compound sample in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Visualizing the Molecular Structure and Spectroscopic Workflow

To better illustrate the concepts discussed, the following diagrams were created using Graphviz.

References

- 1. ijfmr.com [ijfmr.com]

- 2. 1-(Quinolin-3-yl)ethan-1-one | C11H9NO | CID 5325612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Buy 1-(2,4-Dimethylquinolin-3-yl)ethanone | 14428-41-2 [smolecule.com]

The Acetyl Group in 3-Acetylquinoline: A Nexus of Reactivity for Synthetic Innovation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its prevalence in bioactive natural products and its versatile synthetic handles.[1][2] Within this privileged heterocyclic family, 3-acetylquinoline and its derivatives represent a particularly valuable class of building blocks. The acetyl group at the C3 position is not merely a passive substituent; it is a dynamic center of reactivity, profoundly influenced by the electronic landscape of the quinoline ring. This guide provides an in-depth exploration of the chemical behavior of this acetyl moiety, offering field-proven insights and detailed protocols to empower researchers in leveraging its synthetic potential for drug discovery and the development of novel functional materials.

The Electronic Influence of the Quinoline Nucleus

The reactivity of the acetyl group in this compound is intrinsically linked to the electron-withdrawing nature of the quinoline ring system. The nitrogen atom in the quinoline ring exerts a significant inductive and mesomeric effect, rendering the protons on the methyl group of the acetyl function acidic. This enhanced acidity makes the methyl group susceptible to deprotonation, forming a nucleophilic enolate that serves as a key intermediate in a multitude of carbon-carbon bond-forming reactions.

Key Reaction Pathways of the Acetyl Group

The strategic positioning and electronic activation of the acetyl group in this compound open up a diverse array of synthetic transformations. This section will delve into the most significant reactions, providing mechanistic insights and actionable protocols.

Condensation Reactions: Building Molecular Complexity

The acidic α-protons of the acetyl group are readily exploited in base-catalyzed condensation reactions, providing a powerful tool for extending the molecular framework.

The Claisen-Schmidt condensation is a reliable method for the synthesis of α,β-unsaturated ketones, commonly known as chalcones, by reacting an aromatic aldehyde with a ketone.[3] In the context of this compound, this reaction provides access to quinolinyl chalcones, a class of compounds with significant biological activities, including antimicrobial and anticancer properties.[1][4]

Mechanism & Rationale: The reaction is typically catalyzed by a base, such as sodium hydroxide or potassium hydroxide, which deprotonates the α-carbon of the this compound to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone. The choice of a strong base ensures efficient enolate formation, driving the reaction towards completion. Microwave irradiation has been shown to accelerate this transformation, often leading to higher yields in shorter reaction times.[4]

Caption: Workflow for Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of a Quinolinyl Chalcone [4][5]

-

Preparation of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired aromatic aldehyde in methanol.

-

Cooling: Cool the solution to 5–10 °C in an ice bath.

-

Base Addition: To the cooled and stirred solution, add a catalytic amount of pulverized potassium hydroxide (KOH).

-

Reaction Monitoring: Continue stirring for 60 minutes and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

-

Neutralization and Filtration: Carefully acidify the mixture with dilute hydrochloric acid. The resulting solid precipitate is collected by filtration.

-

Purification: Wash the solid with cold water and recrystallize from a suitable solvent, such as methanol, to afford the pure quinolinyl chalcone.

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[6] While the acetyl group of this compound itself is not an "active methylene compound" in the classical sense, it can be functionalized to participate in Knoevenagel-type reactions. For instance, α-halogenation of the acetyl group, as will be discussed later, can be a precursor step. More directly, derivatives of this compound can be synthesized to readily undergo this reaction. This reaction is instrumental in the synthesis of various heterocyclic systems and functionalized alkenes.[7][8]

Mechanism & Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a weak base, such as piperidine or pyridine, to form a carbanion. This carbanion then adds to the carbonyl group of the aldehyde or ketone. Subsequent dehydration of the adduct yields the final product. The use of a weak base is crucial to prevent self-condensation of the carbonyl compound.

Caption: General Mechanism of Knoevenagel Condensation.

Halogenation of the Acetyl Group

The methyl group of the this compound is susceptible to halogenation, typically at the α-position, to yield α-haloacetylquinolines. These compounds are versatile intermediates for further synthetic transformations.

Mechanism & Rationale: Bromination can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide, proceeding via a free radical mechanism.[9] Alternatively, electrophilic bromination can be carried out using bromine in acetic acid. The resulting α-bromoacetyl derivatives are highly reactive towards nucleophiles and are valuable precursors for the synthesis of various heterocyclic compounds.

Experimental Protocol: Synthesis of 3-(Bromoacetyl)-4-hydroxyquinolinone [9]

-

Reactant Setup: A solution of 3-acetyl-4-hydroxyquinolinone in dry carbon tetrachloride is prepared.

-

Initiation: N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide are added to the solution.

-

Reaction Condition: The mixture is refluxed, and the reaction is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired 3-(bromoacetyl)-4-hydroxyquinolinone.

Reduction of the Acetyl Group

The carbonyl group of the this compound can be selectively reduced to a hydroxyl group or completely reduced to an ethyl group, providing access to different classes of quinoline derivatives.

Mechanism & Rationale: Chemoselective reduction of the acetyl group to a secondary alcohol can be achieved using sodium borohydride (NaBH4).[9] This hydride reagent is a mild reducing agent that selectively reduces ketones and aldehydes without affecting other functional groups in the quinoline ring. For complete reduction to the corresponding ethylquinoline, a more robust method like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) can be employed.[9]

| Reduction Method | Reagent | Product |

| Selective Reduction | Sodium Borohydride (NaBH4) | 3-(1-Hydroxyethyl)quinoline |

| Complete Reduction | Zinc Amalgam (Zn(Hg)), HCl | 3-Ethylquinoline |

Oxidation of the Acetyl Group

Oxidation of the acetyl group can lead to the formation of a carboxylic acid or other oxidized derivatives, which are valuable for further functionalization.

Mechanism & Rationale: The Riley oxidation, using selenium dioxide (SeO2), is a known method for the oxidation of methyl ketones.[10] This reaction can be employed for the oxidation of 3-acetyl-1-alkyl-4-hydroxyquinolin-2(1H)-ones. The reaction proceeds through a complex mechanism involving the formation of a selenium ester intermediate.

Mannich Reaction

The Mannich reaction is a three-component condensation of an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine to form a β-amino-carbonyl compound known as a Mannich base.[11][12] The acidic α-protons of this compound make it a suitable substrate for this reaction.

Mechanism & Rationale: The reaction begins with the formation of an iminium ion from the amine and formaldehyde. The enol form of the this compound then acts as a nucleophile, attacking the iminium ion to form the C-C bond, yielding the Mannich base.[9] These Mannich bases are important intermediates in the synthesis of various pharmaceuticals.[13]

Caption: Simplified Mechanism of the Mannich Reaction.

Conclusion

The acetyl group in this compound is a versatile functional group that serves as a gateway to a vast chemical space. Its reactivity, governed by the electronic properties of the quinoline core, allows for a wide range of transformations, including condensations, halogenations, reductions, oxidations, and multicomponent reactions. A thorough understanding of these reaction pathways and the ability to apply the detailed protocols presented in this guide will enable researchers to harness the full synthetic potential of this compound and its derivatives in the pursuit of novel therapeutics and advanced materials.

References

- 1. docsdrive.com [docsdrive.com]

- 2. benchchem.com [benchchem.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. researchpublish.com [researchpublish.com]

- 5. mdpi.com [mdpi.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. oarjbp.com [oarjbp.com]

- 13. ijpsonline.com [ijpsonline.com]

3-Acetylquinoline: A Comprehensive Technical Guide for Advanced Research

This guide provides an in-depth exploration of 3-acetylquinoline, a pivotal heterocyclic ketone in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and its burgeoning role in the landscape of drug discovery and development. This document is intended for researchers, scientists, and professionals who require a technical and practical understanding of this versatile molecule.

Introduction to a Privileged Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] this compound, a key derivative, offers a reactive acetyl group at the 3-position, which serves as a versatile handle for a myriad of chemical transformations. This functionalization allows for the construction of more complex, biologically active molecules, making it a valuable starting material and intermediate in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 33021-53-3 | [2][3][4] |

| Molecular Formula | C₁₁H₉NO | [2][3][4] |

| Molecular Weight | 171.20 g/mol | [2][3][4] |

| IUPAC Name | 1-(quinolin-3-yl)ethanone | [4] |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available up to 97% | [2][4] |

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through several established methods. One common and effective approach involves a transition metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, using a suitable acetyl-donating reagent and a 3-haloquinoline (e.g., 3-bromoquinoline).

Experimental Protocol: Synthesis via Stille Coupling

This protocol describes a representative synthesis of this compound from 3-bromoquinoline and a tributyl(1-ethoxyvinyl)tin precursor, followed by acidic hydrolysis.

Materials:

-

3-Bromoquinoline

-

Tributyl(1-ethoxyvinyl)tin

-

Tetrakis(triphenylphosphine)palladium(0)

-

Anhydrous toluene

-

2M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoquinoline (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Hydrolysis: Upon completion, cool the reaction mixture to room temperature. Add 2M hydrochloric acid and stir vigorously for 1-2 hours to effect the hydrolysis of the enol ether intermediate.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Purification Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification of this compound.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is paramount to ensure the identity and purity of synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the quinoline ring system and a singlet for the methyl protons of the acetyl group. The aromatic region will display a complex splitting pattern due to the coupling of the quinoline protons.

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the eleven carbon atoms of the molecule. Key signals include the carbonyl carbon of the acetyl group (typically in the range of 195-205 ppm), the carbons of the quinoline ring, and the methyl carbon of the acetyl group.

Expected NMR Data Summary:

| Assignment | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.7 (s, 3H) | ~26 |

| Quinoline-H | ~7.5-9.2 (m, 6H) | ~127-152 |

| C=O | N/A | ~197 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (171.20). The fragmentation pattern is a key identifier.

Predicted Fragmentation Pathway:

The primary fragmentation is expected to be the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion.

Caption: Predicted primary fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its functional groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3100 | C-H stretch (aromatic) |

| ~2920-2960 | C-H stretch (methyl) |

| ~1680-1700 | C=O stretch (ketone) |

| ~1570-1620 | C=C and C=N stretches (quinoline ring) |

Chemical Reactivity and Applications in Drug Discovery

The acetyl group of this compound is the hub of its reactivity, enabling a wide array of chemical transformations to generate diverse molecular scaffolds.

Key Reactions:

-

Condensation Reactions: The acetyl group can undergo condensation with various nucleophiles, such as hydrazines and hydroxylamines, to form pyrazoles, isoxazoles, and other heterocyclic systems.

-

Halogenation: Alpha-halogenation of the acetyl group provides a reactive intermediate for further nucleophilic substitution.

-

Oxidation and Reduction: The ketone can be oxidized to a carboxylic acid or reduced to a secondary alcohol, providing access to different functionalities.

Role in Targeting Signaling Pathways

Quinoline-based compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. A prominent example is the PI3K/Akt/mTOR pathway, a central node in cell growth, proliferation, and survival.

Several quinoline derivatives have been developed as inhibitors of PI3K and/or mTOR. The quinoline scaffold often serves as a key pharmacophore, interacting with the ATP-binding pocket of these kinases.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Toxicology: While specific toxicological data for this compound is limited, related quinoline compounds can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[5] Assume the compound is hazardous and handle it accordingly.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.[6][7]

Conclusion

This compound is a molecule of significant interest to the scientific community, particularly those in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthetic routes, and the versatile reactivity of its acetyl group make it a valuable building block for the creation of novel and complex molecular architectures. As research into the therapeutic potential of quinoline derivatives continues to expand, the importance of this compound as a key intermediate is poised to grow, paving the way for the development of next-generation therapeutics.

References

- 1. chemistry.utah.edu [chemistry.utah.edu]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis method of 3-bromoquinoline compound - Eureka | Patsnap [eureka.patsnap.com]

Introduction: The Significance of the Quinoline Scaffold

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Acetylquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a bicyclic heterocycle composed of fused benzene and pyridine rings, represents a cornerstone scaffold in the fields of medicinal chemistry and materials science.[1] Its inherent aromaticity and the capacity for extensive functionalization make it a privileged structure in the design of novel therapeutic agents and functional materials.[2][3] Quinoline derivatives exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, solidifying their importance in drug discovery.[2][4][5]

Among the myriad of quinoline derivatives, this compound emerges as a particularly versatile synthetic intermediate.[6] The presence of the acetyl group at the 3-position provides a reactive handle for a multitude of chemical transformations, allowing for the construction of complex, polyfunctional molecules and diverse compound libraries. This guide offers a comprehensive exploration of the core physicochemical properties, reactivity, synthesis, and applications of this compound, tailored for professionals engaged in chemical research and pharmaceutical development.

Physicochemical and Spectroscopic Profile

This compound is typically a pale cream to pale brown powder at room temperature.[7][8] Understanding its fundamental physical and spectroscopic properties is the first step in its effective utilization in a laboratory setting.

Core Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for predicting its behavior in various solvents and reaction conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO | [6][9] |

| Molecular Weight | 171.20 g/mol | [6][9] |

| Appearance | Pale cream to pale brown powder | [7][8] |

| Melting Point | 94.0 - 104.0 °C | [7][8] |

| Boiling Point | 139 °C (at 4 mmHg) | [9] |

| CAS Number | 33021-53-3 | [7][9] |

| InChI Key | VMZYRGLKJCRGST-UHFFFAOYSA-N | [6][9] |

Spectroscopic Signature

The structural features of this compound give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the acetyl group, typically appearing around 1660-1690 cm⁻¹. Additional prominent peaks arise from the C=C and C=N stretching vibrations of the aromatic quinoline ring system.[4] The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-H out-of-plane bending motions appear at lower frequencies.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides clear diagnostic signals. A sharp singlet integrating to three protons is observed in the aliphatic region (around δ 2.5-2.8 ppm) for the methyl protons of the acetyl group. The aromatic region (δ 7.5-9.5 ppm) displays a complex pattern of multiplets corresponding to the seven protons on the quinoline ring. The protons at C2 and C4 are typically the most deshielded due to the influence of the heterocyclic nitrogen atom.

-

¹³C NMR : The carbon NMR spectrum will show a signal for the carbonyl carbon around δ 200 ppm.[12] The methyl carbon of the acetyl group appears in the upfield region (around δ 25-30 ppm). The remaining nine signals in the aromatic region correspond to the carbons of the quinoline ring.

-

-

Mass Spectrometry : In mass spectrometry, this compound will exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 171).

Synthesis and Reaction Chemistry

The synthetic accessibility and predictable reactivity of this compound make it a valuable building block in organic synthesis.

Key Synthetic Pathways

Several robust methods have been developed for the synthesis of the this compound core. One highly efficient approach is a cascade reaction involving the condensation of 2-aminobenzaldehydes with methyl vinyl ketone.[13] This method proceeds through a sequence of aza-Michael addition, intramolecular Aldol condensation, and subsequent aromatization, often catalyzed by enzymes like α-amylase for improved yields and milder conditions.[13]

Detailed Experimental Protocol: α-Amylase Catalyzed Synthesis

The following protocol is adapted from established biocatalytic methods for its efficiency and sustainability.[13]

-

Reaction Setup : In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 mmol) and methyl vinyl ketone (1.2 mmol) in an appropriate solvent system (e.g., aqueous buffer).

-

Catalyst Addition : Introduce α-amylase as the catalyst. The optimal enzyme loading should be determined empirically but typically ranges from 10-20 mg per mmol of substrate.

-

Reaction Execution : Stir the mixture vigorously at room temperature (or slightly elevated temperature, e.g., 30-40 °C) to ensure proper mixing.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup : Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Concentrate the crude product under reduced pressure. Purify the residue using flash column chromatography on silica gel to obtain pure this compound.

Chemical Reactivity and Derivatization

The chemical behavior of this compound is governed by the interplay between the electron-withdrawing acetyl group and the quinoline nucleus. This dual functionality allows for selective transformations at multiple sites.

-

Reactions at the Acetyl Group : The acetyl moiety is a versatile functional group. The carbonyl can undergo standard reactions such as reduction to an alcohol or conversion to an oxime.[14] The α-protons are acidic and can be deprotonated to form an enolate, which can then participate in aldol condensations or be alkylated. A particularly powerful transformation is its reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which serves as a key intermediate for synthesizing fused heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines.[14]

-

Reactivity of the Quinoline Ring : The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the acetyl group at the 3-position further influences this reactivity, enhancing the electrophilicity at the C4 position.[6] This makes the C4 position susceptible to nucleophilic attack under certain conditions. The nitrogen atom can be quaternized or oxidized to an N-oxide, which can alter the reactivity of the ring system for subsequent modifications.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a prolific source for the development of biologically active compounds. Its derivatives have been extensively investigated for a wide range of therapeutic applications.

-

Anticancer Agents : Numerous derivatives have shown potent activity as kinase inhibitors, which are critical for disrupting cancer signaling pathways.[5] For instance, certain this compound-based compounds have been identified as promising inhibitors of Phosphatidylinositol 3-kinase (PI3Kα), a key target in cancer therapy.[14]

-

Antimicrobial and Antimalarial Activity : The quinoline core is famous for its role in antimalarial drugs like chloroquine. Novel derivatives synthesized from this compound have been screened for both antimicrobial and antimalarial properties, with some showing potent activity.[14]

-

Anti-inflammatory and Analgesic Properties : The structural versatility of the scaffold has allowed for the development of compounds with significant anti-inflammatory and analgesic effects.[4]

-

Fluorescent Probes and Dyes : The conjugated aromatic system of quinoline imparts fluorescent properties, making its derivatives useful in the development of chemical sensors, dyes, and pigments.[4]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

-

Hazard Identification : this compound is generally classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] It is also harmful if swallowed.

-

Personal Protective Equipment (PPE) : Always use in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]

-

Handling and Storage : Avoid generating dust. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[15]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical entity whose significance is rooted in its versatile reactivity and the proven biological relevance of the quinoline scaffold. Its well-defined physicochemical properties, accessible synthetic routes, and predictable chemical behavior make it an indispensable tool for medicinal chemists and materials scientists. The ability to readily derivatize both the acetyl group and the quinoline ring provides a strategic platform for generating novel molecular architectures with tailored functions, ensuring its continued prominence in the quest for new therapeutics and advanced materials.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 97%|CAS 33021-53-3 [benchchem.com]

- 7. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Safe Handling and Application of 3-Acetylquinoline

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 3-Acetylquinoline. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their work. The information herein is synthesized from established safety data and the known reactivity of quinoline derivatives to ensure a thorough understanding and promote a culture of safety in the laboratory.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound (CAS No: 33021-53-3) is a functionalized quinoline derivative that serves as a key building block in organic synthesis.[1] The quinoline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The presence of the acetyl group at the 3-position offers a reactive handle for a variety of chemical transformations, such as condensations, cyclizations, and other modifications to generate diverse molecular scaffolds for drug discovery and materials science.[1][4]

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical properties and toxicological profile of this compound is fundamental to its safe handling.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 33021-53-3 | [5][6][7] |

| Molecular Formula | C₁₁H₉NO | [1][5] |

| Molecular Weight | 171.19 g/mol | |

| Appearance | Solid or liquid | [5] |

| Purity | Typically ≥97% | [5] |

| Storage Temperature | Room temperature, sealed in a dry environment | [5] |

| IUPAC Name | 1-(quinolin-3-yl)ethanone | [5] |

| InChI Key | VMZYRGLKJCRGST-UHFFFAOYSA-N | [5] |

Toxicological Assessment and Hazard Identification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][5][8]

-

Hazard Statements:

While specific toxicological studies on this compound are not extensively documented in publicly available literature, the known toxicology of the parent quinoline molecule suggests that caution is warranted. Quinoline itself is suspected of causing genetic defects and may cause cancer.[9] Therefore, it is prudent to handle this compound with the assumption of potential systemic effects and to minimize exposure through all routes.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.

Laboratory Ventilation

All handling of this compound, particularly when in powdered or volatile form, should be conducted within a properly functioning chemical fume hood.[10] This is the primary engineering control to minimize inhalation exposure.

Personal Protective Equipment (PPE) Protocol

A standard PPE ensemble for handling this compound includes:

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[10]

-

Skin Protection: A lab coat and disposable nitrile gloves should be worn at all times. For prolonged or direct contact, consider double-gloving.[10]

-

Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is critical to prevent accidental exposure and maintain the integrity of the compound.

General Handling Practices

-

Avoid Inhalation, Ingestion, and Skin Contact: Always handle this compound with care to prevent direct contact.

-

Use Appropriate Tools: Use spatulas and other tools to handle the solid material, avoiding direct contact with gloves.

-

Maintain Good Housekeeping: Clean up any spills promptly and keep the work area tidy.

-

Wash Hands Thoroughly: Always wash hands with soap and water after handling the compound, even if gloves were worn.[11]

Storage Requirements

-

Container: Store in a tightly sealed, properly labeled container.[11]

-

Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[5][12]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially vigorous reactions.[13][14] A comprehensive list of incompatible chemicals should be consulted.[13][14]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[16][17] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[16][18] Remove contact lenses if present and easy to do.[18] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

Accidental Release Measures

-

Small Spills: For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum).

-

Ventilation: Ensure the area is well-ventilated after a spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. For fires involving organic solids, dry chemical, carbon dioxide, or foam extinguishers are generally suitable.[19]

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the material.

-

Hazardous Combustion Products: Combustion of this compound may produce toxic gases, including carbon oxides and nitrogen oxides.[20]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[10] Do not dispose of down the drain.[10] Waste should be collected in a designated, labeled container for hazardous waste.

Conclusion

This compound is a valuable synthetic tool with significant potential in chemical research and development. Its safe use is contingent upon a thorough understanding of its hazards and the consistent application of sound laboratory practices. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and foster a safe and productive research environment.

References

- 1. This compound, 97%|CAS 33021-53-3 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 33021-53-3 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 33021-53-3 [sigmaaldrich.com]

- 8. 33021-53-3 | this compound | Ketones | Ambeed.com [ambeed.com]

- 9. health.state.mn.us [health.state.mn.us]

- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. scribd.com [scribd.com]

- 13. ehs.utk.edu [ehs.utk.edu]

- 14. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]

- 15. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]

- 16. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 17. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]

- 18. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 19. Evaluating Class B Fire Extinguishing Efficacies of Organic Nitro Compounds Based Aerosol Forming Compositions [pubs.sciepub.com]

- 20. fertilizerseurope.com [fertilizerseurope.com]

Methodological & Application

The Friedländer Synthesis: A Versatile Approach to Substituted Quinolines for Research and Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2] Among the myriad of synthetic routes to this privileged heterocycle, the Friedländer synthesis stands out for its simplicity, efficiency, and versatility.[3][4] Developed by Paul Friedländer in 1882, this classical reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone, to construct the quinoline ring system.[5][6] This application note provides an in-depth guide for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical troubleshooting advice to effectively leverage the Friedländer synthesis in the laboratory.

Mechanistic Pathways: A Tale of Two Condensations

The elegance of the Friedländer synthesis lies in its straightforward assembly of the quinoline core. However, the precise sequence of bond-forming events can vary depending on the reaction conditions, primarily proceeding through two plausible mechanistic pathways.[7] Both routes culminate in the formation of the quinoline ring via a cyclization and dehydration cascade.

Pathway A: The Aldol-First Approach

Under many conditions, the reaction is believed to initiate with an aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone. The resulting aldol adduct then undergoes dehydration to furnish an α,β-unsaturated carbonyl intermediate. Subsequently, an intramolecular cyclization occurs as the amino group attacks the carbonyl carbon, followed by a final dehydration step to yield the aromatic quinoline product.[7]

Pathway B: The Schiff Base-First Approach

Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl reactant and the carbonyl group of the methylene-containing compound. Tautomerization of the Schiff base to an enamine is followed by an intramolecular aldol-type cyclization. The subsequent dehydration of this intermediate affords the final substituted quinoline.[2]

Experimental Protocols: A Practical Guide

The versatility of the Friedländer synthesis is reflected in the wide range of effective protocols. The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcome. Below are detailed step-by-step methodologies for common variations of this reaction.

Protocol 1: Lewis Acid-Catalyzed Synthesis of a Polysubstituted Quinoline

This protocol employs a Lewis acid catalyst, which often allows for milder reaction conditions and improved yields.[1]

Materials:

-

2-Aminobenzophenone

-

Ethyl acetoacetate

-

Zirconium(IV) chloride (ZrCl₄)

-

Ethanol

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[1]

-

Stir the reaction mixture at 60 °C.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

-

Extract the product with ethyl acetate (3 x 20 mL).[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[1]

Protocol 2: Base-Catalyzed Friedländer Synthesis

The classical Friedländer synthesis often utilizes a base catalyst. This protocol provides a general procedure for this approach.[7]

Materials:

-

2'-Aminoacetophenone Hydrochloride

-

Ketone with an α-methylene group (e.g., cyclohexanone)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2'-Aminoacetophenone Hydrochloride (1.72 g, 10 mmol) in ethanol (25 mL).[7]

-

Add the ketone (12 mmol) to the solution.[7]

-

In a separate beaker, dissolve potassium hydroxide (1.12 g, 20 mmol) in a small amount of water and add it to the reaction mixture.[7]

-

Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.[7]

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.[7]

-

Collect the precipitated solid by vacuum filtration.[7]

-

Wash the solid with cold ethanol.[7]

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.[7]

Protocol 3: Microwave-Assisted Synthesis of a Fused Quinoline

Microwave irradiation can significantly accelerate the Friedländer reaction, often leading to higher yields in shorter reaction times.[8][9]

Materials:

-

2'-Aminoacetophenone Hydrochloride

-

Cyclic ketone (e.g., 4-cholesten-3-one)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave reaction vial, combine 2'-Aminoacetophenone Hydrochloride (1.2 equivalents), the cyclic ketone (1 equivalent), and p-Toluenesulfonic acid monohydrate (10 mol%).[7]

-

Add toluene as the solvent.[7]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes), monitoring the pressure.[7]

-

After the reaction is complete, cool the vial to room temperature.

-

Open the vial and dilute the contents with ethyl acetate.[7]

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[7]

-

Purify the crude product by flash chromatography.[7]

Data Presentation: A Comparative Look at Catalysis

The choice of catalyst can have a profound impact on the efficiency of the Friedländer synthesis. The following table summarizes representative data from the literature, comparing the performance of various catalysts under different conditions.

| 2-Aminoaryl Carbonyl | α-Methylene Carbonyl | Catalyst | Conditions | Yield (%) | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ | EtOH/H₂O, 60°C, 2h | 92 | [1] |

| 2-Aminobenzophenone | Acetylacetone | Cu-MOF | Toluene, 100°C, 2h | 95 | [1] |

| 2-Aminobenzaldehyde | Cyclohexanone | None | Water, 70°C, 3h | 97 | [10] |

| 2-Aminobenzophenone | Cyclohexanone | Nickel Nanoparticles | Solvent-free, 80°C, 30 min | 96 | [11] |

| 2-Aminobenzophenone | 1,3-Cyclohexanedione | Graphene Oxide | Methanol, 70°C, 30 min | 94 | [12] |

| 2-Aminobenzophenone | Dimedone | MOPS/Al₂O₃ | Microwave, 10 min | 92 | [13][14] |

| 2-Aminoacetophenone | 2,4-Pentanedione | H-ZSM-5h | Toluene, reflux, 6h | 82 | [11] |

Troubleshooting Common Challenges

While the Friedländer synthesis is generally robust, researchers may encounter issues such as low yields or the formation of side products. A systematic approach to troubleshooting can often resolve these challenges.[15]

-

Low Yield:

-

Suboptimal Reaction Conditions: The traditional high temperatures and harsh acidic or basic conditions can lead to degradation of starting materials or products.[5] Consider employing milder catalysts such as Lewis acids, organocatalysts, or nanocatalysts.[3][16] Microwave-assisted synthesis can also improve yields by reducing reaction times.[8]

-

Catalyst Inactivity: Ensure the catalyst is active and used in the appropriate loading. For solid-supported catalysts, verify their integrity and surface area.

-

Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl carbonyl compound can decrease its nucleophilicity, slowing down the reaction. Conversely, highly reactive α-methylene compounds may undergo self-condensation. Adjusting stoichiometry or the rate of addition of one reactant can sometimes mitigate these issues.

-

-

Regioselectivity Issues:

-

When using unsymmetrical ketones, a mixture of regioisomers can be formed.[5] The choice of catalyst can significantly influence the regioselectivity. For instance, certain amine catalysts have been shown to favor the formation of 2-substituted quinolines.[5] Introducing a phosphoryl group on the α-carbon of the ketone or using ionic liquids can also enhance regioselectivity.[5]

-

-

Side Reactions:

Conclusion

The Friedländer synthesis remains a powerful and highly relevant tool for the synthesis of substituted quinolines. Its operational simplicity, coupled with the continuous development of new catalysts and methodologies, ensures its continued importance in academic research and industrial drug development. By understanding the underlying mechanisms, carefully selecting reaction conditions, and employing systematic troubleshooting, researchers can effectively harness this versatile reaction to create diverse libraries of quinoline derivatives for a wide range of applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. organicreactions.org [organicreactions.org]

- 7. benchchem.com [benchchem.com]

- 8. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Facile One-Pot Friedlander Synthesis of Functionalized Quinolines using Graphene Oxide Carbocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques | Bentham Science [eurekaselect.com]

- 15. benchchem.com [benchchem.com]

- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Acetylquinoline Derivatives

Target Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.

Introduction: The Strategic Advantage of Microwave Synthesis in Quinoline Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline ring, particularly at the 3-position with an acetyl group, provides a versatile handle for further molecular elaboration in drug discovery programs. Traditional methods for the synthesis of these valuable compounds often involve lengthy reaction times, harsh conditions, and modest yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1] By utilizing dielectric heating, microwaves provide rapid, uniform, and efficient energy transfer directly to the reacting molecules.[2] This results in dramatic reductions in reaction times (from hours to minutes), often accompanied by substantial increases in product yields and purity.[1][3] For researchers in drug development, this translates to accelerated discovery cycles, enabling the rapid generation of compound libraries for screening and lead optimization.

These application notes provide detailed, field-proven protocols for the microwave-assisted synthesis of 3-acetylquinoline derivatives via two powerful and reliable methods: the Friedländer Annulation and the Gould-Jacobs Reaction . The causality behind experimental choices, mechanistic insights, and comparative data are presented to empower researchers to confidently adopt and adapt these methodologies.

Core Principles of Microwave-Assisted Synthesis

The enhanced reaction rates observed in microwave chemistry are primarily due to thermal effects, where the ability to rapidly reach and maintain high temperatures and pressures accelerates reaction kinetics.[1] Polar molecules, such as the reactants and solvents in the following protocols, efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This eliminates the temperature gradients common with conventional heating, which relies on slower heat transfer from the vessel walls.[2]

Protocol 1: Rapid Synthesis of 3-Acetyl-2-methylquinolines via Microwave-Assisted Friedländer Annulation

The Friedländer synthesis is a cornerstone reaction for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-dicarbonyl compound.[4][5] This protocol details the synthesis of 3-acetyl-2-methylquinoline from 2-aminoacetophenone and acetylacetone.

Causality and Mechanistic Insight

Under microwave irradiation, the acid-catalyzed condensation between the 2-aminoacetophenone and acetylacetone is significantly accelerated. The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration. The high temperatures rapidly achieved in the sealed microwave vessel drive the equilibrium towards the dehydrated quinoline product, minimizing side reactions and dramatically shortening the reaction time. Acetic acid serves as both a catalyst and a solvent that couples efficiently with microwaves.[6]

A plausible mechanism for the Friedländer synthesis involves two main pathways. The first begins with an aldol addition between the enol of the ketone and the protonated 2-aminoaryl ketone, followed by cyclization and dehydration. The second pathway involves the initial formation of a Schiff base between the two reactants, which then undergoes an intramolecular aldol condensation and subsequent dehydration to yield the quinoline.[5]

Experimental Workflow Diagram

Caption: Workflow for the microwave-assisted Friedländer synthesis of 3-acetyl-2-methylquinoline.

Detailed Protocol

Materials and Equipment:

-

2-Aminoacetophenone

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)

-

10 mL microwave reaction vessel with a magnetic stir bar

-

Standard laboratory glassware for work-up and purification

-

Flash chromatography system

Procedure:

-

To a 10 mL microwave reaction vessel containing a magnetic stir bar, add 2-aminoacetophenone (1 mmol, 135 mg).

-

Add acetylacetone (2 mmol, 200 mg, 0.20 mL).

-

Add glacial acetic acid (2 mL).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[6]

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Carefully uncap the vessel and quench the reaction mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extract the aqueous mixture with DCM or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, using a hexane-ethyl acetate gradient) to afford the pure 3-acetyl-2-methylquinoline.

Comparative Performance Data

| Method | Reaction Time | Temperature | Yield | Reference |

| Microwave | 5-10 minutes | 160°C | Excellent (typically >85%) | [6][7] |

| Conventional | Several days | Room Temperature | Very Poor | [6][7] |

Protocol 2: Green Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives via Microwave-Assisted Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for synthesizing 4-hydroxyquinolines. It involves the reaction of an aniline with an alkoxymethylenemalonate derivative, followed by thermal cyclization. This microwave-assisted protocol details a two-step, one-pot synthesis starting from an aniline and ethyl acetoacetate to form the key enamine intermediate, which is then cyclized under microwave irradiation.

Causality and Mechanistic Insight